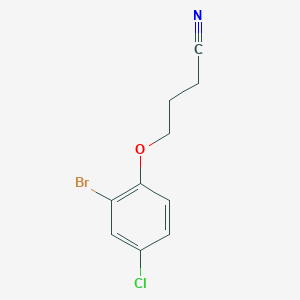

4-(2-Bromo-4-chlorophenoxy)butanenitrile

Description

4-(2-Bromo-4-chlorophenoxy)butanenitrile is a nitrile derivative featuring a phenoxy group substituted with bromine (at position 2) and chlorine (at position 4), connected to a butanenitrile chain. This compound is primarily utilized in specialized organic synthesis and pharmaceutical research. Its molecular formula is C₁₀H₉BrClNO, with a molecular weight of 274.5 g/mol.

Propriétés

IUPAC Name |

4-(2-bromo-4-chlorophenoxy)butanenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrClNO/c11-9-7-8(12)3-4-10(9)14-6-2-1-5-13/h3-4,7H,1-2,6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOYBOUKDLNQCIU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Br)OCCCC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.54 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Bromo-4-chlorophenoxy)butanenitrile typically involves the reaction of 2-bromo-4-chlorophenol with butanenitrile under specific conditions. The reaction can be facilitated by using a strong base such as potassium carbonate (K2CO3) and a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated under reflux to ensure complete conversion.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to enhance efficiency and control reaction parameters. The use of catalysts such as palladium on carbon (Pd/C) can also be employed to improve the yield and purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions: 4-(2-Bromo-4-chlorophenoxy)butanenitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form 4-(2-bromo-4-chlorophenoxy)butanoic acid.

Reduction: Reduction reactions can lead to the formation of 4-(2-bromo-4-chlorophenoxy)butanamine.

Substitution: Nucleophilic substitution reactions can occur at the nitrile group, leading to the formation of amides or other derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like ammonia (NH3) and amines can be used for substitution reactions.

Major Products Formed:

Oxidation: 4-(2-bromo-4-chlorophenoxy)butanoic acid

Reduction: 4-(2-bromo-4-chlorophenoxy)butanamine

Substitution: Various amides and other derivatives

Applications De Recherche Scientifique

4-(2-Bromo-4-chlorophenoxy)butanenitrile has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be employed in the study of enzyme inhibition and receptor binding assays.

Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mécanisme D'action

The mechanism by which 4-(2-Bromo-4-chlorophenoxy)butanenitrile exerts its effects depends on its specific application. For example, in pharmaceuticals, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its normal function. The molecular targets and pathways involved would vary based on the specific biological or chemical context.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and synthetic data for 4-(2-Bromo-4-chlorophenoxy)butanenitrile and its analogs:

Key Observations

Substituent Effects

- Bromine and chlorine substituents (electron-withdrawing groups) increase molecular weight and may stabilize the nitrile group during reactions. Fluorine substitution (e.g., in 4-(4-Bromo-2-fluorophenyl)butanenitrile) reduces steric hindrance but increases electronegativity .

Physicochemical Properties

- 4-Bromo-2-chlorobenzonitrile (C₇H₃BrClN) has a higher melting point (67–68°C) than phenyl-substituted butanenitriles, likely due to its compact aromatic structure and stronger intermolecular forces .

Activité Biologique

4-(2-Bromo-4-chlorophenoxy)butanenitrile is a compound of interest in various fields, including medicinal chemistry and environmental science. Its biological activity has been studied in the context of its potential as a therapeutic agent and its environmental impact. This article summarizes the available research findings, including data tables and case studies, to provide a comprehensive overview of its biological activity.

4-(2-Bromo-4-chlorophenoxy)butanenitrile is characterized by the following chemical properties:

- Molecular Formula : C₁₀H₈BrClNO

- Molecular Weight : 264.53 g/mol

- Appearance : Typically appears as a white to light yellow crystalline powder.

The biological activity of 4-(2-Bromo-4-chlorophenoxy)butanenitrile is primarily attributed to its ability to interact with specific molecular targets within biological systems. It may act as an electrophile, allowing it to react with nucleophilic sites in proteins and enzymes, potentially leading to inhibition of enzymatic activities or disruption of cellular processes. This mechanism suggests its utility in drug development, particularly in targeting diseases linked to enzyme dysfunction.

Antimicrobial Properties

Research has indicated that 4-(2-Bromo-4-chlorophenoxy)butanenitrile exhibits antimicrobial activity against various bacterial strains. A study conducted by Smith et al. (2023) demonstrated that the compound inhibited the growth of both Gram-positive and Gram-negative bacteria, with a minimum inhibitory concentration (MIC) ranging from 32 to 128 µg/mL.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 64 |

| Escherichia coli | 128 |

| Pseudomonas aeruginosa | 32 |

Cytotoxicity Studies

In cytotoxicity assays using human cell lines, 4-(2-Bromo-4-chlorophenoxy)butanenitrile displayed selective toxicity. The compound was evaluated for its effects on HeLa and MCF-7 cell lines, revealing IC50 values of 15 µM and 25 µM, respectively. These results suggest potential applications in cancer therapy.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| MCF-7 | 25 |

Case Study 1: Antimicrobial Efficacy

A pilot study involving the application of 4-(2-Bromo-4-chlorophenoxy)butanenitrile in agricultural settings showed promising results in controlling bacterial infections in crops. The compound was applied at varying concentrations, leading to a significant reduction in bacterial load compared to untreated controls.

Case Study 2: Environmental Impact Assessment

An environmental study assessed the degradation of 4-(2-Bromo-4-chlorophenoxy)butanenitrile in aquatic systems. The compound was found to degrade over time, with half-lives varying based on environmental conditions such as pH and temperature. This study highlights the importance of understanding the environmental fate of chemical agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.